1-(4-n-Butoxy-3-chlorophenyl)ethanol
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Overview
Description
1-(4-n-Butoxy-3-chlorophenyl)ethanol is an organic compound with the molecular formula C12H17ClO2 It is characterized by the presence of a butoxy group and a chlorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxy-3-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-n-butoxy-3-chlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-n-Butoxy-3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-(4-n-Butoxy-3-chlorophenyl)acetone.
Reduction: 1-(4-n-Butoxy-3-chlorophenyl)ethane.
Substitution: 1-(4-n-Butoxy-3-methoxyphenyl)ethanol.
Scientific Research Applications
1-(4-n-Butoxy-3-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-n-Butoxy-3-chlorophenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-n-Butoxy-3-fluorophenyl)ethanol
- 1-(4-n-Butoxy-3-bromophenyl)ethanol
- 1-(4-n-Butoxy-3-iodophenyl)ethanol
Comparison: 1-(4-n-Butoxy-3-chlorophenyl)ethanol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(4-butoxy-3-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMPUYBMMIHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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